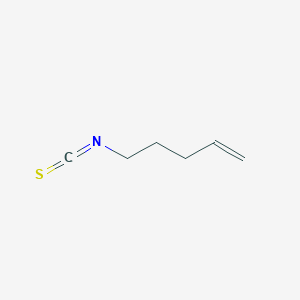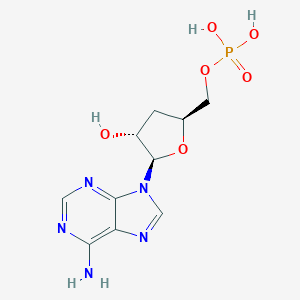
UDP-L-arabinose
描述
UDP-L-arabinose is a nucleotide sugar involved in the biosynthesis of various polysaccharides and glycoproteins in plants. It is a derivative of uridine diphosphate (UDP) and L-arabinopyranose, a sugar molecule. This compound plays a crucial role in the formation of plant cell walls and is essential for plant development and growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of UDP-L-arabinose typically involves the use of UDP-sugar pyrophosphorylase enzymes. One method involves the conversion of sugar-1-phosphates of L-arabinose using recombinant UDP-sugar pyrophosphorylases from Arabidopsis thaliana or Bifidobacterium infantis. This process is a three-step procedure that includes the chemical synthesis of arabinose-1-phosphate, followed by enzymatic catalysis to produce this compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the enzymatic processes involved. advancements in glycoengineering and biotechnological methods have made it possible to produce this compound on a larger scale. The use of recombinant enzymes and optimized reaction conditions are key factors in improving the yield and efficiency of industrial production .
化学反应分析
Types of Reactions
UDP-L-arabinose undergoes various chemical reactions, including interconversion, glycosylation, and autoglycosylation. The most notable reaction is the interconversion between this compound and UDP-beta-L-arabinofuranose, catalyzed by UDP-arabinopyranose mutases .
Common Reagents and Conditions
Common reagents used in these reactions include nucleotide sugar mutases and glycosyltransferases. The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH. Enzymatic catalysis is a crucial aspect of these reactions, ensuring specificity and efficiency .
Major Products
The major products formed from these reactions include various polysaccharides and glycoproteins that are essential components of plant cell walls. These products play significant roles in plant structure, defense, and development .
科学研究应用
UDP-L-arabinose has numerous scientific research applications, particularly in the fields of plant biology, biochemistry, and biotechnology. Some of its key applications include:
Plant Biology: It is essential for the biosynthesis of plant cell wall polysaccharides, contributing to plant growth and development.
Biochemistry: It serves as a substrate for various glycosyltransferases, facilitating the study of glycosylation processes and enzyme mechanisms.
Biotechnology: Its role in glycoengineering makes it valuable for the production of glycoproteins and polysaccharides with specific properties.
作用机制
The mechanism of action of UDP-L-arabinose involves its role as a sugar donor in glycosylation reactions. It is converted to UDP-beta-L-arabinofuranose by UDP-arabinopyranose mutases, which then participate in the biosynthesis of arabinofuranosyl residues in polysaccharides and glycoproteins. These processes are crucial for the formation and maintenance of plant cell walls .
相似化合物的比较
UDP-L-arabinose is similar to other nucleotide sugars such as UDP-glucose, UDP-galactose, and UDP-xylose. its unique role in the biosynthesis of arabinofuranosyl residues sets it apart. Unlike other nucleotide sugars, this compound is specifically involved in the formation of arabinose-containing polysaccharides and glycoproteins, which are essential for plant cell wall integrity and function .
List of Similar Compounds
- UDP-glucose
- UDP-galactose
- UDP-xylose
- UDP-arabinofuranose
These compounds share similar structures and functions but differ in the specific sugars they donate and the types of polysaccharides and glycoproteins they help synthesize .
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQDLYVHOTZLOR-IAZOVDBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349271 | |
| Record name | UDP-L-arabinose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | UDP-L-arabinose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15839-78-8 | |
| Record name | UDP-arabinose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15839-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UDP-L-arabinose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UDP-L-arabinose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















